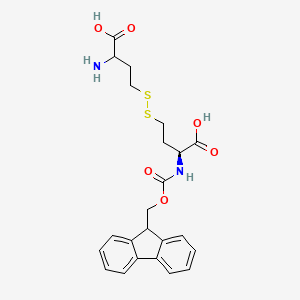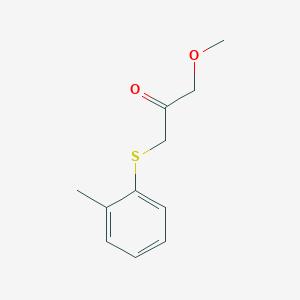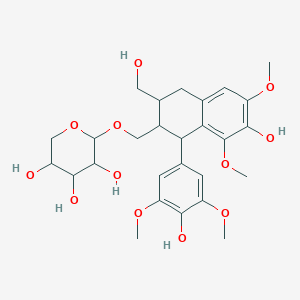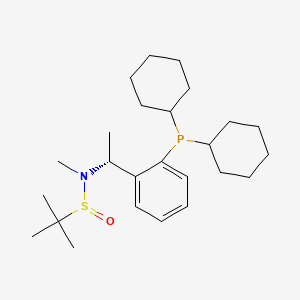
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety. These structural elements contribute to its reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dicyclohexylphosphanyl Group: This step involves the reaction of cyclohexylmagnesium bromide with a suitable phosphorus halide to form the dicyclohexylphosphanyl group.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Sulfinamide Moiety: The sulfinamide group is typically introduced through the reaction of a sulfinyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The dicyclohexylphosphanyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity.
Biology and Medicine
In biology and medicine, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules makes it valuable in the synthesis of pharmaceuticals and biologically active compounds.
Industry
In the industrial sector, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role as a catalyst or ligand in various processes contributes to the efficiency and sustainability of industrial chemical production.
Mecanismo De Acción
The mechanism by which ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as transition metals. The dicyclohexylphosphanyl group can coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The sulfinamide moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Diisopropylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This bulky group can enhance the stability and reactivity of the compound in various catalytic processes, making it a valuable ligand in transition metal chemistry.
Propiedades
Fórmula molecular |
C25H42NOPS |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3/t20-,29?/m1/s1 |
Clave InChI |
DBEGJDQBKCWIDZ-CUXXENAFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


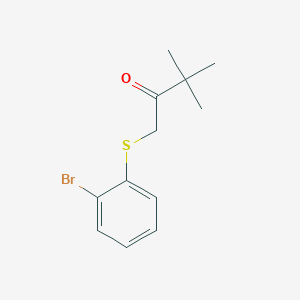
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
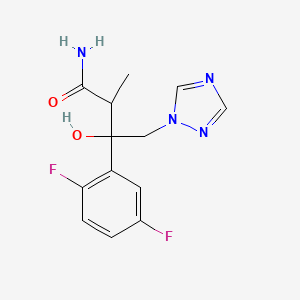
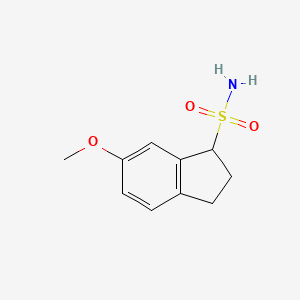
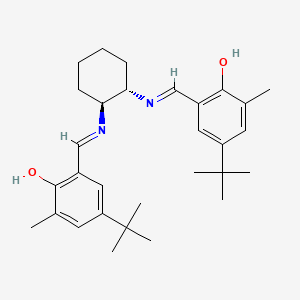
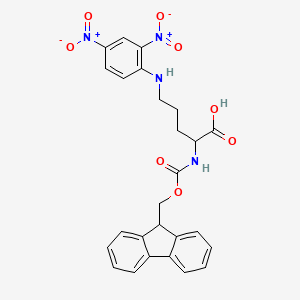
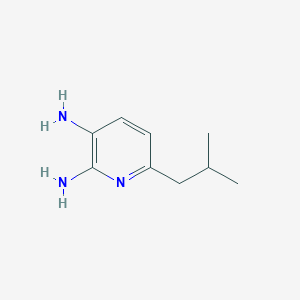
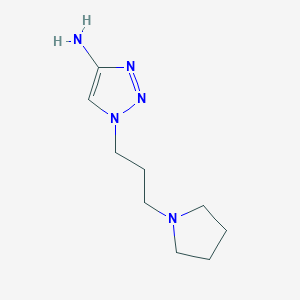
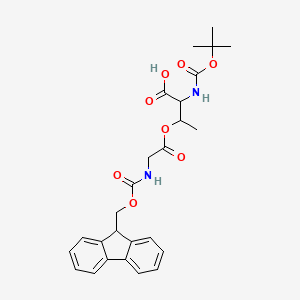
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
